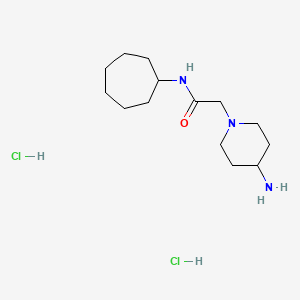

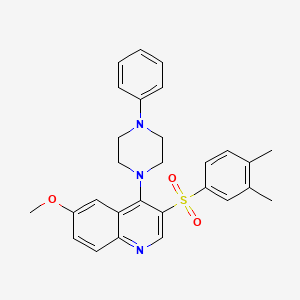

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” is a powder with a molecular weight of 286.24 . Another related compound, “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride”, has a molecular weight of 293.19 .

Synthesis Analysis

While specific synthesis information for “2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride” was not found, a related compound, “N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethyl)amino]benzamides”, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The InChI code for “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” is 1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;21H . For “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride”, the InChI code is 1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);21H .Physical And Chemical Properties Analysis

“2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” is a powder stored at room temperature . The related compound “2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride” also shares similar physical properties .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Biological Activity

The asymmetric synthesis of 3-amino-delta-lactams and their application in creating biologically active molecules is a significant area of research. For instance, 3-aminopiperidine derivatives, which can be synthesized from 3-amino-delta-lactams, are key structural elements in alogliptin for diabetes treatment and CP-690550, a Janus kinase 3 (JAK3) inhibitor with potent immunosuppressive effects (Jiang, Qing, & Gong, 2009).

Reductive Amination and Pharmaceutical Applications

The reductive amination of diarylpiperidin-4-ones to produce 4-aminopiperidines, which are of interest as analgesics, neuroleptics, and antihistamines, demonstrates the utility of aminopiperidines in drug discovery (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Antiarrhythmic Activities

The synthesis of tricyclic and tetracyclic thienopyridine derivatives and their evaluation for antiarrhythmic activities highlight the potential for compounds incorporating the 4-aminopiperidine scaffold in therapeutic applications (Abdel-Hafez et al., 2009).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor (H4R) was synthesized, with modifications to the core pyrimidine moiety and the methylpiperazine at position 4. These studies provide insights into the structure-activity relationships important for designing anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Enantioselective Synthesis of Piperidine-Containing Natural Products

The use of chiral oxazolopiperidone lactams as intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds showcases the versatility of these building blocks in accessing a wide range of structurally diverse compounds (Escolano, Amat, & Bosch, 2006).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .

Mode of Action

It has been noted that compounds with a piperidine moiety can develop stable hydrophobic interactions with their target’s catalytic pocket . This interaction could potentially alter the function of the target, leading to therapeutic effects.

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological and pharmacological activities

Result of Action

It’s worth noting that piperidine derivatives have been associated with a variety of biological and pharmacological activities .

Propiedades

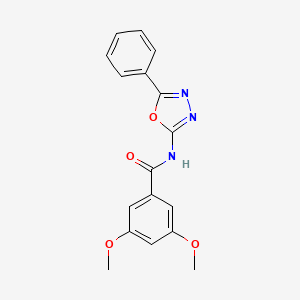

IUPAC Name |

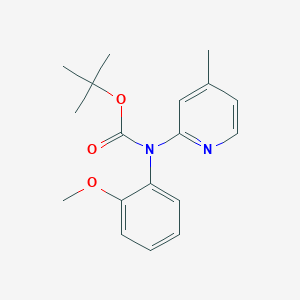

2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O.2ClH/c15-12-7-9-17(10-8-12)11-14(18)16-13-5-3-1-2-4-6-13;;/h12-13H,1-11,15H2,(H,16,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRNYRSMHZFJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2767048.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)